Amylin (1-13) (human)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

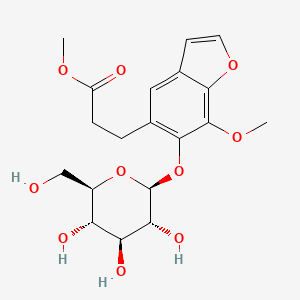

Amylin (1-13) (human) is a fragment and residues within amyloid cores of Amylin (human IAPP). Amylin is a glucose-regulating hormone, which deposits as amyloid fibrils in the condition of type II diabetes (T2D). Amylin (1-13) (human) has no effect on fibril formation, as it cannot form fibrils by itself .

Synthesis Analysis

The synthesis of Amylin in organic solvent resulted in high yields of monoPEGylated human amylin, which showed large stability against aggregation, an 8 times increase in half-life in vivo compared to the non-conjugated amylin, and pharmacological activity .Molecular Structure Analysis

Amylin is a naturally occurring 4 kDa peptide hormone composed of 37 amino acids with an intramolecular disulfide bridge between cysteine residues at positions 2 and 7 and an amidated C-terminus. Both of these are essential for amylin to carry out its biological activity .Chemical Reactions Analysis

Amylin (1-13) (human) does not have any significant effect on fibril formation as it cannot form fibrils by itself .Physical And Chemical Properties Analysis

Amylin (1-13) (human) has a molecular weight of 1378.58 and a formula of C54H95N19O19S2. Its sequence is Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala with a disulfide bridge between Cys2 and Cys7 .Scientific Research Applications

Diabesity Treatment

Amylin plays a significant role in the treatment of diabesity , a term that combines diabetes and obesity. It acts as a neuroendocrine hormone, co-secreted with insulin, and has anorexigenic properties, meaning it suppresses appetite. Amylin analogs like pramlintide and cagrilintide are used in clinical pharmacology to improve glucose homeostasis and reduce body weight in patients with diabetes .

Satiety and Metabolic Control

As a regulator of meal-ending satiation, amylin limits the rate of gastric emptying and reduces the secretion of pancreatic glucagon, particularly in postprandial states. This control over satiety and metabolic processes makes amylin and its analogs crucial in managing energy intake and glucose metabolism, which are key factors in treating obesity and diabetes .

Neuroendocrine Research

Amylin’s role as a neuroendocrine hormone offers a valuable perspective in neuroendocrine research. Its co-secretion with insulin and effects on glucose homeostasis provide insights into the gut-brain axis and its critical function in maintaining energy balance, which is essential for understanding metabolic disorders .

Amyloid Aggregation Studies

Research on amylin species at the single-molecule level helps unveil the heterogeneous structures of pH-dependent amylin species and the secrets behind amyloid aggregation mechanisms associated with type 2 diabetes. This is crucial for developing treatments that can prevent or reverse the aggregation process .

Receptor Phenotype Analysis

Understanding the binding and selectivity of peptide agonists to amylin receptors is fundamental in developing new therapeutic agents. High-resolution structures and intrinsic dynamics of receptor complexes provide insights into the structural basis for amylin receptor phenotype, which is pivotal for drug design .

Pharmacotherapy Against Obesity

Amylin-derived analogs are among the most promising approaches for pharmacotherapy against obesity. The discovery that amylin sensitizes to the catabolic actions of leptin has boosted general interest in its physiology and pharmacology. These analogs are important treatment options for diabetic patients and may soon lead to new drugs being added to the market .

Mechanism of Action

Target of Action

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a neuroendocrine anorexigenic polypeptide hormone . It is co-secreted with insulin from β-cells of the pancreas in response to food consumption . The primary targets of Amylin are the amylin receptors, which are present in various tissues, including the brain, kidney, and heart .

Mode of Action

Amylin interacts with its targets to regulate several physiological processes. It slows gastric emptying, inhibits glucagon secretion, and induces satiety . These actions help to regulate postprandial glucose levels and reduce caloric intake . Amylin and insulin have complementary actions in regulating nutrient levels in the circulation .

Biochemical Pathways

Amylin affects glucose control through several mechanisms, including slowed gastric emptying, regulation of postprandial glucagon, and reduction of food intake . It also plays a role in the gut-brain axis, which is critical for maintaining glucose and energy homeostasis . Amylin’s effect on these biochemical pathways helps to maintain glucose homeostasis and decrease body weight .

Pharmacokinetics

Amylin’s metabolism involves a dual process of renal clearance and proteolysis, forming different metabolites . Physiological plasma concentrations of Amylin vary between 4 and 25 pmol/L . The pharmacokinetic properties of Amylin and its analogs, such as pramlintide, are similar .

Result of Action

The molecular and cellular effects of Amylin’s action include the inhibition of glucagon secretion, delay in gastric emptying, and induction of satiety . These effects result in improved glycemic control, reduced caloric intake, and potential weight loss .

Action Environment

The action, efficacy, and stability of Amylin can be influenced by various environmental factors. For instance, the presence of other hormones, such as insulin, can affect Amylin’s function . Additionally, factors such as diet and lifestyle can influence the levels of Amylin and its effectiveness in regulating glucose homeostasis .

Safety and Hazards

Future Directions

The pathological findings and physiological functions of amylin have led to the introduction of pramlintide, an amylin analog, for the treatment of diabetes. The history of amylin’s discovery is a representative example of how a pathological finding can translate into physiological exploration and lead to pharmacological intervention . Understanding the importance of transitioning from pathology to physiology and pharmacology can provide novel insight into diabetes mellitus and Alzheimer’s disease .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H95N19O19S2/c1-22(2)18-32(46(84)64-25(5)53(91)92)67-44(82)30(13-11-17-61-54(59)60)65-45(83)31(14-15-36(57)77)66-51(89)39(27(7)75)71-41(79)23(3)62-48(86)34-20-93-94-21-35(69-43(81)29(56)12-9-10-16-55)49(87)68-33(19-37(58)78)47(85)73-38(26(6)74)50(88)63-24(4)42(80)72-40(28(8)76)52(90)70-34/h22-35,38-40,74-76H,9-21,55-56H2,1-8H3,(H2,57,77)(H2,58,78)(H,62,86)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,82)(H,68,87)(H,69,81)(H,70,90)(H,71,79)(H,72,80)(H,73,85)(H,91,92)(H4,59,60,61)/t23-,24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJHDVYKOOSMFN-UOJHWKIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)[C@@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H95N19O19S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1378.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)